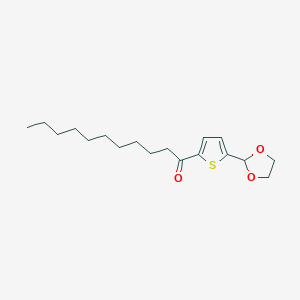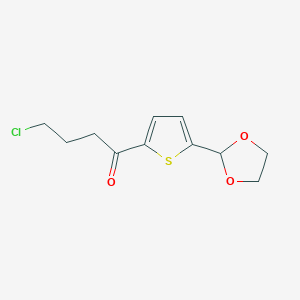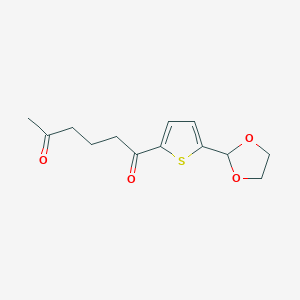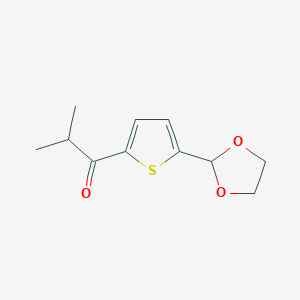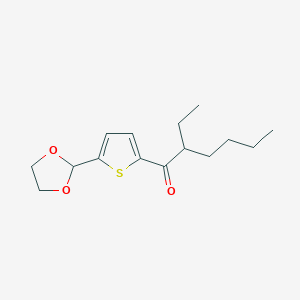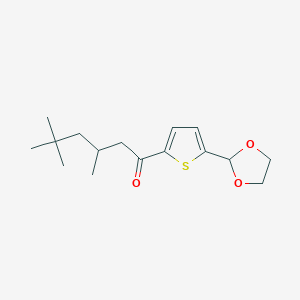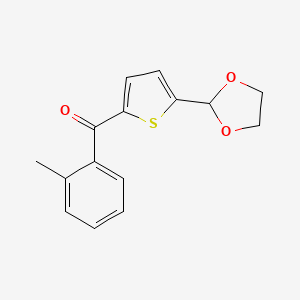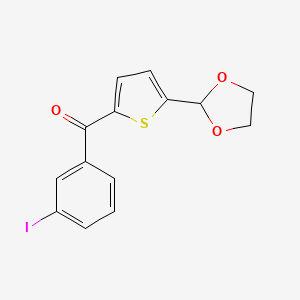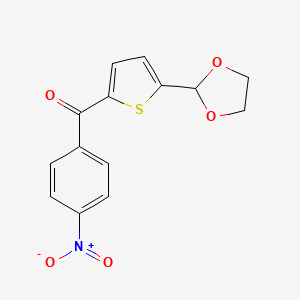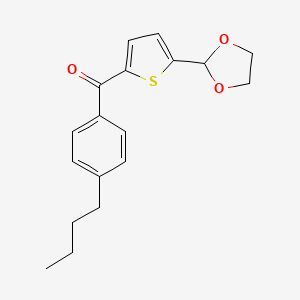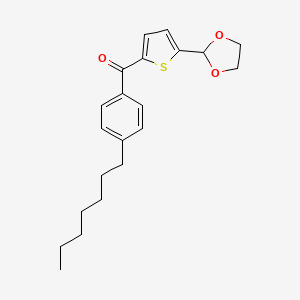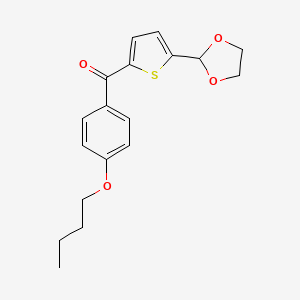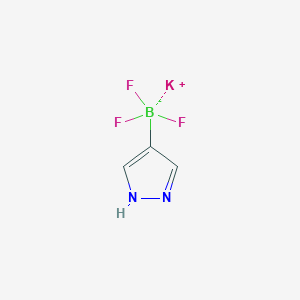
1H-ピラゾール-4-トリフルオロホウ酸カリウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium 1H-pyrazole-4-trifluoroborate is a versatile organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is valued for its stability, ease of handling, and compatibility with various reaction conditions, making it a popular choice in both academic and industrial settings.
科学的研究の応用
Potassium 1H-pyrazole-4-trifluoroborate has a wide range of applications in scientific research:
作用機序
Target of Action
Potassium 1H-pyrazole-4-trifluoroborate is primarily used in Suzuki-Miyaura cross-coupling reactions . The primary targets of this compound are the carbon atoms involved in the formation of carbon-carbon (C-C) bonds .
Mode of Action
The mode of action of Potassium 1H-pyrazole-4-trifluoroborate involves its interaction with a transition metal catalyst, typically palladium . The compound participates in the transmetalation step of the Suzuki-Miyaura cross-coupling reaction, where it transfers the pyrazole group from boron to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by Potassium 1H-pyrazole-4-trifluoroborate is the Suzuki-Miyaura cross-coupling reaction . This reaction is a key method for forming C-C bonds, which are fundamental in organic synthesis. The downstream effects include the formation of a variety of organic compounds, including pharmaceuticals, agrochemicals, and materials for organic electronics .
Pharmacokinetics
Its stability under various reaction conditions suggests it may have favorable bioavailability .
Result of Action
The result of the action of Potassium 1H-pyrazole-4-trifluoroborate is the formation of new C-C bonds via the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds with diverse structures and functionalities .
生化学分析
Biochemical Properties
Potassium 1H-pyrazole-4-trifluoroborate plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura cross-coupling reactions. It acts as a boronic acid surrogate, facilitating the formation of carbon-carbon bonds. This compound interacts with various enzymes and proteins involved in these reactions, such as palladium catalysts. The nature of these interactions is primarily based on the formation of stable complexes that enable efficient coupling reactions .
Cellular Effects
Potassium 1H-pyrazole-4-trifluoroborate has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of certain kinases and transcription factors, leading to changes in gene expression patterns. Additionally, this compound can impact cellular metabolism by altering the flux of metabolites through specific pathways .
Molecular Mechanism
The molecular mechanism of action of Potassium 1H-pyrazole-4-trifluoroborate involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes and proteins, either inhibiting or activating their functions. For example, in the context of Suzuki-Miyaura reactions, it forms complexes with palladium catalysts, facilitating the transfer of boron groups to organic substrates. This process can lead to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Potassium 1H-pyrazole-4-trifluoroborate can change over time. The compound is generally stable under inert gas conditions (such as nitrogen or argon) at low temperatures (2-8°C). It may degrade over extended periods or under unfavorable conditions, potentially affecting its reactivity and efficacy in biochemical reactions. Long-term studies have shown that its impact on cellular function can vary, with some effects diminishing over time .
Dosage Effects in Animal Models
The effects of Potassium 1H-pyrazole-4-trifluoroborate in animal models can vary with different dosages. At lower doses, it may exhibit beneficial effects on biochemical reactions and cellular processes. At higher doses, it can lead to toxic or adverse effects, such as cellular damage or disruption of metabolic pathways. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
Potassium 1H-pyrazole-4-trifluoroborate is involved in various metabolic pathways, particularly those related to organic synthesis and biochemical reactions. It interacts with enzymes and cofactors that facilitate the transfer of boron groups to organic substrates. This compound can also affect metabolic flux and metabolite levels, influencing the overall metabolic activity within cells .
Transport and Distribution
Within cells and tissues, Potassium 1H-pyrazole-4-trifluoroborate is transported and distributed through specific transporters and binding proteins. These interactions help in its localization and accumulation in specific cellular compartments. The compound’s distribution can affect its reactivity and efficacy in biochemical reactions, as well as its overall impact on cellular function .
Subcellular Localization
Potassium 1H-pyrazole-4-trifluoroborate exhibits specific subcellular localization patterns, which can influence its activity and function. It may be directed to certain compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its role in biochemical reactions and its interactions with specific enzymes and proteins .
準備方法
Synthetic Routes and Reaction Conditions: Potassium 1H-pyrazole-4-trifluoroborate can be synthesized through several methods. One common approach involves the reaction of pyrazole with boron trifluoride etherate, followed by the addition of potassium fluoride. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .
Industrial Production Methods: In an industrial setting, the production of potassium 1H-pyrazole-4-trifluoroborate often involves large-scale batch reactions. The process is optimized for efficiency and cost-effectiveness, utilizing readily available reagents and minimizing waste. Advanced purification techniques, such as recrystallization and chromatography, are employed to ensure the high quality of the final product .
化学反応の分析
Types of Reactions: Potassium 1H-pyrazole-4-trifluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole derivatives.
Reduction: Reduction reactions can yield different substituted pyrazoles.
Substitution: It participates in nucleophilic substitution reactions, often forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Typical reagents include alkyl halides and aryl halides, often in the presence of a palladium catalyst.
Major Products: The major products formed from these reactions are various substituted pyrazoles, which can be further functionalized for specific applications in pharmaceuticals, agrochemicals, and materials science .
類似化合物との比較
- Potassium phenyltrifluoroborate
- Potassium methyltrifluoroborate
- Potassium vinyltrifluoroborate
Comparison: Potassium 1H-pyrazole-4-trifluoroborate is unique due to its pyrazole ring, which imparts distinct reactivity and stability compared to other trifluoroborate salts. Unlike potassium phenyltrifluoroborate, which is primarily used for arylation reactions, potassium 1H-pyrazole-4-trifluoroborate is more versatile and can participate in a broader range of transformations. Its stability and ease of handling also make it more advantageous than potassium methyltrifluoroborate and potassium vinyltrifluoroborate, which may require more stringent storage conditions .
特性
IUPAC Name |
potassium;trifluoro(1H-pyrazol-4-yl)boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BF3N2.K/c5-4(6,7)3-1-8-9-2-3;/h1-2H,(H,8,9);/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWKPYJRTNMJDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CNN=C1)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BF3KN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
